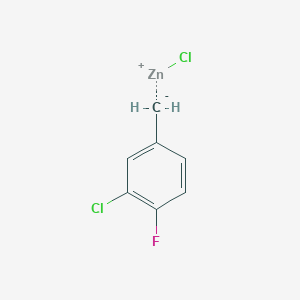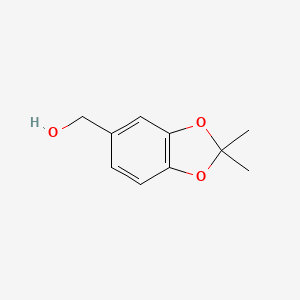
1,3-Benzodioxole-5-methanol, 2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst, like tetraalkylammonium salts . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . Additionally, the compound’s derivatives may interact with cellular receptors and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methanol and dimethyl groups.
Piperonyl alcohol: Another derivative of benzodioxole with a methanol group but without the dimethyl substitution.
Uniqueness
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
71203-57-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5,11H,6H2,1-2H3 |
Clave InChI |
VDCMVFQLPRQFSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C=C(C=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
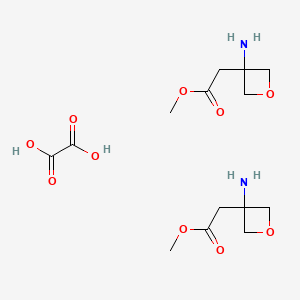
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)
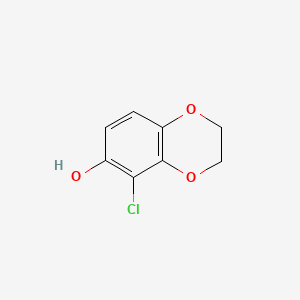
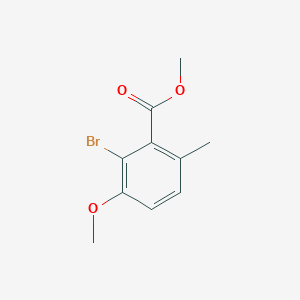

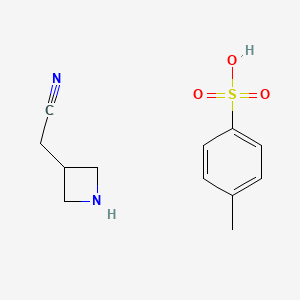
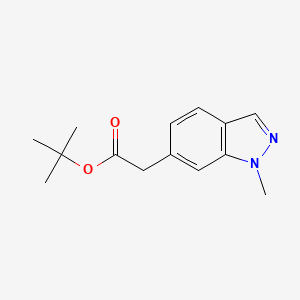
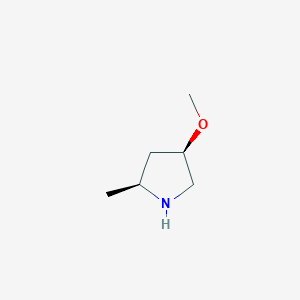
![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
